3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol
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Description
The compound “3-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethyl-1-propanol” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to have various pharmacological activities and are considered important compounds .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were synthesized using both green and conventional methods . The synthesized candidates were chemically confirmed using spectroscopic methods .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be confirmed using spectroscopic methods . The NMR data provides information about the chemical environment of the atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives have been studied . These reactions involve various processes such as condensation, cyclization, and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can be determined using various techniques . For example, NMR can provide information about the chemical shifts of the atoms in the molecule .Mechanism of Action
Future Directions
The future directions in the research of pyrazolo[3,4-d]pyrimidine derivatives could involve the design and synthesis of new derivatives with improved pharmacological activities . Further studies could also focus on understanding their mechanism of action and exploring their potential applications in the treatment of various diseases .
Properties
IUPAC Name |
3-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-8-15-10(13-6-12(2,3)7-18)9-5-14-17(4)11(9)16-8/h5,18H,6-7H2,1-4H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABRKWQGWJVMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC(C)(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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